molecular formula C11H12ClNO B1637763 (E)-1-(3-CHLOROPHENYL)-3-DIMETHYLAMINOPROPENONE CAS No. 876376-75-9

(E)-1-(3-CHLOROPHENYL)-3-DIMETHYLAMINOPROPENONE

Cat. No.: B1637763
CAS No.: 876376-75-9
M. Wt: 209.67 g/mol
InChI Key: LDBZHHVGVAIVBT-VOTSOKGWSA-N
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Description

(E)-1-(3-CHLOROPHENYL)-3-DIMETHYLAMINOPROPENONE is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBZHHVGVAIVBT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-Chlorophenyl)-3-dimethylaminopropenone, also known as m-Chloropropiophenone, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • Structure : The compound features a chlorophenyl group and a dimethylaminopropenone structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and viral strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity and antimicrobial activity of this compound:

  • Cytotoxicity Assays : Using MTT assays on various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects against these cells .
  • Antimicrobial Testing : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Pharmacognosy Journal reported that this compound significantly inhibited the proliferation of HepG2 liver cancer cells. The study observed morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation .
  • Neuroprotective Effects :
    • In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .

Data Tables

Biological ActivityIC50/ MIC ValuesReference
Cytotoxicity (HepG2)10-30 µM
Antimicrobial (Gram-positive)50 µg/mL
Antimicrobial (Gram-negative)100 µg/mL
Neuroprotection (Oxidative Stress)Reduced cell death by 40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(3-CHLOROPHENYL)-3-DIMETHYLAMINOPROPENONE
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.